molecular formula C22H22FN3O2S B10994298 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B10994298
M. Wt: 411.5 g/mol
InChI Key: RXSIVQHZSQUUGY-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a piperazine ring linked via an ethanone bridge to a 3-methoxyphenyl group. Its structural complexity combines pharmacophores commonly associated with receptor-binding activity, particularly in the central nervous system (CNS) and antiproliferative agents. The thiazole moiety is known for its metabolic stability, while the piperazine and aryl groups may enhance interactions with serotonin or dopamine receptors .

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22FN3O2S/c1-28-20-4-2-3-19(14-20)25-9-11-26(12-10-25)21(27)13-18-15-29-22(24-18)16-5-7-17(23)8-6-16/h2-8,14-15H,9-13H2,1H3

InChI Key

RXSIVQHZSQUUGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthetic route for this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Thiazole Synthesis: Start by synthesizing the thiazole ring, possibly via cyclization of appropriate precursors.

    Piperazine Mannich Reaction: Introduce the piperazine moiety through a Mannich reaction. This involves reacting the piperazine with an aldehyde or ketone and an amine.

    Ketone Formation: Finally, introduce the ketone group to complete the structure.

For industrial production, optimization of these steps and scalability would be crucial.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidation of the thiazole sulfur could lead to different oxidation states.

    Reduction: Reduction of the ketone group could yield a corresponding alcohol.

    Substitution: Substitution reactions at the fluorophenyl or methoxyphenyl positions are possible.

Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.

Scientific Research Applications

    Medicine: Given the piperazine ring’s prevalence in pharmaceuticals, further exploration could reveal its therapeutic potential.

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigate its interactions with biological targets.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several derivatives synthesized for CNS or anticancer applications. Below is a comparative analysis:

Compound Name Core Structure Substituents/R-Groups Pharmacological Target Reference ID
Target Compound Thiazole + piperazine 4-Fluorophenyl, 3-methoxyphenyl Potential CNS/antiproliferative
2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone Ethanone + piperazine 4-Fluorophenylsulfanyl, 3-methoxyphenyl Serotonin receptors
4-(2-Fluorobenzoyl)piperazin-1-ylmethanone Piperazine + benzoyl 2-Fluorobenzoyl, 2-methoxyphenyl Dopamine receptor ligands
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazinyl]ethanone Pyrazole + piperazine 4-Chlorophenyl, methylsulfonyl COX-2 inhibition
1-[4-(3-Methoxyphenyl)piperazinyl]-2-(thiophen-2-yl)ethanone Piperazine + thiophene 3-Methoxyphenyl, thiophen-2-yl 5-HT1A receptor modulation

Key Observations :

  • Piperazine Linkage : The piperazine ring is a common feature, facilitating interactions with G-protein-coupled receptors (GPCRs). Substituents on the piperazine (e.g., sulfonyl, benzoyl) modulate selectivity and potency .
  • Aryl Groups : The 3-methoxyphenyl group in the target compound is associated with enhanced blood-brain barrier (BBB) penetration compared to bulkier substituents like 4-(trifluoromethyl)phenyl in MK47 .
  • Heterocyclic Cores : Replacing the thiazole with pyrazole (as in ) or triazole (as in ) alters metabolic stability and binding affinity. Thiazole derivatives generally exhibit superior bioavailability .

Comparison with Analogues :

  • MK47 (Compound 22) : Synthesized via HOBt/TBTU-mediated coupling of 2-(thiophen-2-yl)acetic acid to piperazine, yielding higher purity (82%) .
  • Triazole Derivatives : Employ sodium ethoxide-mediated condensations of α-halogenated ketones with triazoles, requiring rigorous temperature control .
Pharmacological and Binding Data

Limited direct data exists for the target compound, but insights can be extrapolated from analogues:

  • Receptor Affinity :
    • 5-HT1A : Piperazine-aryl derivatives with methoxyphenyl groups (e.g., ) exhibit Ki values of 12–45 nM, comparable to aripiprazole .
    • Dopamine D2 : Fluorobenzoyl-piperazine derivatives (e.g., ) show moderate binding (Ki ~150 nM), likely due to steric hindrance from the thiazole.
Structural and Crystallographic Insights
  • Ring Puckering : The piperazine ring in similar compounds adopts a chair conformation, as analyzed via Cremer-Pople coordinates ().
  • Intermolecular Interactions: Hydrogen bonding between the ethanone carbonyl and receptor residues (e.g., Asp3.32 in 5-HT1A) is critical for activity .

Biological Activity

The compound 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of the compound is C18H20FN2OSC_{18}H_{20}FN_2OS, and it features a thiazole ring fused with a piperazine moiety. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)5.23
Compound BMCF-7 (Breast)7.89
Target CompoundVariousTBDCurrent Study

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The target compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit enzymes that are crucial for cancer cell metabolism.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially leading to neuroprotective effects.
  • Oxidative Stress Induction : Some thiazoles induce oxidative stress in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and piperazine structure significantly affect biological activity. For example:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target receptors.
  • Piperazine Variations : Different substitutions on the piperazine ring can modulate the compound's interaction with biological targets.

Case Studies

  • Anticancer Efficacy : A study evaluated several thiazole derivatives against human cancer cell lines, revealing that compounds with similar structures exhibited IC50 values as low as 5 µM against A549 cells, indicating potent anticancer activity.
  • Antimicrobial Testing : Another investigation focused on thiazole derivatives' antimicrobial effects against Staphylococcus aureus and Escherichia coli, where some derivatives showed significant inhibition at concentrations below 10 µg/mL.

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